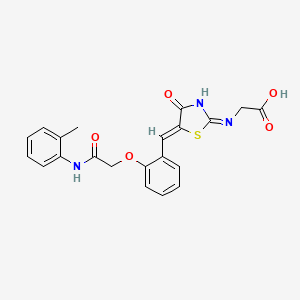

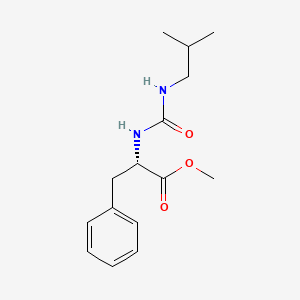

![molecular formula C17H20N2O3S B2720051 N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 331430-35-4](/img/structure/B2720051.png)

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One significant application of derivatives similar to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide is in the development of antimicrobial agents. The synthesis of novel compounds carrying the biologically active sulfonamide moiety has demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit higher activity compared to reference drugs, highlighting their potential in antimicrobial therapy (Ghorab et al., 2017).

Material Science

In material science, aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been synthesized using components with structural similarities to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide. These polymers exhibit high thermal stability and solubility in nonpolar solvents, making them suitable for various applications, including coatings and electronic materials (Lin et al., 1990).

Corrosion Inhibition

The study of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media has shown that these compounds, which share functional groups with N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, effectively prevent corrosion. Their inhibition efficiency improves with concentration, suggesting their use in industrial applications to protect metal surfaces (Ichchou et al., 2019).

Photovoltaic Performance

The compound's derivatives have been utilized to fine-tune the morphology of bulk heterojunction solar cells, leading to improved photovoltaic performance. Incremental increases in similar solvents within the solar cell solution have shown to enhance power conversion efficiency, demonstrating the potential for these compounds in solar energy applications (Chu et al., 2011).

Environmental Science

In environmental science, derivatives of N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide have been studied for their degradation in alkaline soil, addressing the issue of long persistence in the environment. The introduction of electron-donating groups has significantly accelerated their degradation rate, suggesting a method to reduce their environmental impact (Zhou et al., 2017).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOWJOWHBDUSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

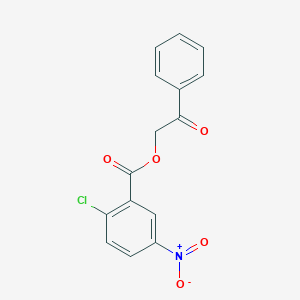

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)

![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)